molecular formula C54H88O23 B591338 [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate CAS No. 226572-11-8

[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

Cat. No.: B591338
CAS No.: 226572-11-8
M. Wt: 1105.275
InChI Key: SAJIUZSFTKLJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate is a useful research compound. Its molecular formula is C54H88O23 and its molecular weight is 1105.275. The purity is usually 95%.
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Mechanism of Action

Target of Action

Cirenshenoside S is a triterpenoid saponin . They can interact with cell membranes, affecting their permeability and function .

Mode of Action

Triterpenoid saponins, including cirenshenoside s, are known to exert their effects through their interaction with cell membranes . They can form complexes with cholesterol in the cell membrane, disrupting membrane structure and function . This can lead to changes in cell signaling and other cellular processes .

Biochemical Pathways

Triterpenoid saponins are known to affect a variety of biochemical pathways due to their interaction with cell membranes . They can influence signal transduction pathways, ion transport, and other cellular processes .

Pharmacokinetics

A study on the simultaneous determination of triterpenoidal saponins, including cirenshenoside s, in rat urine suggests that it can be absorbed and excreted in urine

Result of Action

Triterpenoid saponins are known to have a variety of biological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities . These effects are likely the result of their interaction with cell membranes and their influence on various cellular processes .

Action Environment

The action of Cirenshenoside S can be influenced by various environmental factors. For instance, the pH and composition of the gastrointestinal tract can affect the absorption and bioavailability of triterpenoid saponins . Furthermore, factors such as temperature and light can affect the stability of these compounds . Therefore, these factors should be considered when studying the pharmacological effects of Cirenshenoside S.

Properties

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O23/c1-22(2)24-10-15-54(49(69)77-48-42(67)38(63)35(60)28(74-48)20-70-45-43(68)39(64)44(27(19-56)73-45)76-46-40(65)36(61)33(58)23(3)71-46)17-16-52(6)25(32(24)54)8-9-30-50(4)13-12-31(51(5,21-57)29(50)11-14-53(30,52)7)75-47-41(66)37(62)34(59)26(18-55)72-47/h23-48,55-68H,1,8-21H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJIUZSFTKLJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the chemical structure of Cirenshenoside S and where has it been found in nature?

A1: Cirenshenoside S, also known as [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate, is a triterpenoid saponin. It was first discovered in the leaves of Oplopanax elatus Nakai []. It has also been identified as a constituent of Pulsatilla cernua (Thunb.) Bercht. et Opiz. [].

Q2: Are there analytical methods available to identify and quantify Cirenshenoside S in plant material?

A2: Yes, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has been successfully employed to both qualitatively and quantitatively analyze Cirenshenoside S in Pulsatilla cernua []. This method provides the specificity and sensitivity needed to accurately determine the concentration of this compound within complex plant matrices.

Q3: What are the potential applications of HPLC-ESI-MS/MS in studying Cirenshenoside S and related compounds?

A3: HPLC-ESI-MS/MS is a powerful tool that can be used for various research purposes related to Cirenshenoside S and similar compounds:

  • Quality Control of Herbal Medicines: The method can ensure consistent quality and accurate quantification of Cirenshenoside S in herbal preparations containing Oplopanax elatus Nakai or Pulsatilla cernua [].

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